Methyl 4-[(5,7-dinitroquinolin-8-yl)amino]benzoate
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Overview
Description
Methyl 4-[(5,7-dinitroquinolin-8-yl)amino]benzoate is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline ring substituted with nitro groups and an amino group linked to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(5,7-dinitroquinolin-8-yl)amino]benzoate typically involves multiple steps, starting from commercially available starting materials One common synthetic route includes the nitration of quinoline to introduce nitro groups at the 5 and 7 positionsThe final step involves the esterification of the amino-substituted quinoline with methyl 4-aminobenzoate under acidic conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and esterification reactions to ensure high yield and purity. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(5,7-dinitroquinolin-8-yl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino-substituted quinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-[(5,7-dinitroquinolin-8-yl)amino]benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent due to its quinoline core.
Medicine: Investigated for its potential therapeutic applications, including as an anti-inflammatory and antiviral agent.
Industry: Used in the development of dyes and pigments due to its chromophoric properties
Mechanism of Action
The mechanism of action of Methyl 4-[(5,7-dinitroquinolin-8-yl)amino]benzoate involves its interaction with various molecular targets. The nitro groups and quinoline ring play a crucial role in its biological activity. The compound can intercalate into DNA, disrupting its function and leading to cell death. Additionally, it can inhibit enzymes involved in DNA replication and repair, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-aminobenzoate: A simpler analog without the quinoline ring and nitro groups.
5,7-Dinitroquinoline: Lacks the amino and benzoate ester groups.
Quinoline derivatives: Various derivatives with different substituents on the quinoline ring.
Uniqueness
Methyl 4-[(5,7-dinitroquinolin-8-yl)amino]benzoate is unique due to the combination of its quinoline core, nitro groups, and benzoate ester. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Properties
Molecular Formula |
C17H12N4O6 |
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Molecular Weight |
368.30 g/mol |
IUPAC Name |
methyl 4-[(5,7-dinitroquinolin-8-yl)amino]benzoate |
InChI |
InChI=1S/C17H12N4O6/c1-27-17(22)10-4-6-11(7-5-10)19-16-14(21(25)26)9-13(20(23)24)12-3-2-8-18-15(12)16/h2-9,19H,1H3 |
InChI Key |
TYMUHWYHFSHZAF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC2=C(C=C(C3=C2N=CC=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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